molecular formula C20H23ClN4OS B1230904 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide

3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide

Cat. No. B1230904
M. Wt: 402.9 g/mol
InChI Key: GIUZJWUZXLOLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Molecular Structure

  • A method for synthesizing functionalized thieno[2,3-b]pyridines, related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide, was developed through multicomponent condensation reactions. This process involves aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko et al., 2019).

Heterocyclic Derivatives Synthesis

  • The synthesis of Pyridine-2(1H)-thione from reactions involving 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, which are structurally similar to the subject compound, leads to the creation of various thieno[2,3-b]pyridine derivatives. These derivatives have potential applications in various scientific fields (Elneairy, 2010).

Biological Properties

  • Research on compounds structurally related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide shows that they possess various biological properties. These include antibacterial and antitumor activities, highlighting the compound's potential in medicinal chemistry and pharmacology (Hamama et al., 2012).

Anticancer and Antimicrobial Applications

  • Novel heterocyclic compounds, including those with a pyrazole-4-carboxaldehyde base similar to the chemical , demonstrate notable anticancer activity against a variety of cancer cell lines. Furthermore, these compounds exhibit significant antimicrobial activities, suggesting their potential use in developing new therapeutics (Katariya et al., 2021).

Molecular Interaction Studies

  • Studies on molecular interactions of compounds similar to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide with receptors like the CB1 cannabinoid receptor can provide insights into their pharmacological profiles. These studies aid in understanding the binding mechanisms and efficacy of these compounds in various therapeutic applications (Shim et al., 2002).

Antioxidant Properties

  • A study on the antioxidant properties of a pyrazolecarboxamide derivative, closely related to the compound , demonstrated significant protective effects against oxidative stress and DNA damage. This indicates the potential application of such compounds in protecting against environmental toxins and in therapeutic contexts (Soliman et al., 2019).

Computational Structure-Activity Relationship

  • Computational design and structure-activity relationship studies on derivatives of 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide can lead to a better understanding of their pharmacological profiles. This is crucial in drug development, especially in predicting drug properties and effects on the human body (Singh et al., 2009).

properties

Product Name

3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide

Molecular Formula

C20H23ClN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H23ClN4OS/c1-24-20-16(18(23-24)14-5-7-15(21)8-6-14)13-17(27-20)19(26)22-9-4-12-25-10-2-3-11-25/h5-8,13H,2-4,9-12H2,1H3,(H,22,26)

InChI Key

GIUZJWUZXLOLKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
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3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
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3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
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3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
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3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide

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